

Application Notes and Protocols for (R)-CCG-1423 in A375M2 Melanoma Cells

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Compound of Interest

Compound Name: (R)-CCG-1423

Cat. No.: B1683958

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These application notes provide a comprehensive overview of the use of **(R)-CCG-1423**, a potent small-molecule inhibitor of the RhoA/MKL1/SRF signaling pathway, in the context of A375M2 melanoma cells. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for metastatic melanoma.

Introduction

(R)-CCG-1423 is a valuable chemical probe for studying the Rho-associated protein kinase (ROCK) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, migration, and invasion. The A375M2 cell line, a highly metastatic derivative of the A375 human melanoma cell line, is characterized by overexpression of RhoC and serves as a relevant in vitro model for studying metastatic melanoma.[1] **(R)-CCG-1423** has been shown to selectively inhibit the growth and induce apoptosis in RhoC-overexpressing melanoma cell lines like A375M2, making it a promising compound for further investigation.[1][2][3]

Mechanism of Action

(R)-CCG-1423 acts downstream of RhoA and RhoC GTPases, targeting the transcriptional activity of the Serum Response Factor (SRF) and its coactivator, Myocardin-Related Transcription Factor (MRTF), also known as Megakaryoblastic Leukemia 1 (MKL1).[1][3][4] The activation of the Rho/MKL1/SRF pathway is a key driver of gene expression programs that promote cancer cell motility and proliferation.[4][5] By inhibiting MKL1/SRF-dependent transcription, **(R)-CCG-1423** effectively disrupts these oncogenic processes.[1][3]

Data Presentation

The following tables summarize the quantitative data regarding the effects of **(R)-CCG-1423** on A375M2 melanoma cells.

Cell Line	Parameter	Value	Reference
A375M2	IC50 (Growth Inhibition)	Nanomolar range	[1]
A375M2	Apoptosis Induction (vs. A375 parental)	Selective stimulation	[1] [2] [3]

Table 1: In Vitro Efficacy of **(R)-CCG-1423** on A375M2 Cells

Assay	Cell Line	Treatment	Duration	Result	Reference
Caspase-3 Activity	A375M2	3 μ M (R)-CCG-1423	25 hours	Increased activity	[3]

Table 2: Pro-Apoptotic Effects of **(R)-CCG-1423**

Experimental Protocols

Cell Culture

A375M2 Cell Line Maintenance:

- Culture A375M2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture the cells every 2-3 days to maintain exponential growth.

Cell Viability Assay

Protocol:

- Seed A375M2 cells in a 96-well plate at a density of 5,000 cells per well.
- Allow the cells to adhere overnight.
- Treat the cells with a serial dilution of **(R)-CCG-1423** (e.g., 0.01 to 10 μ M) or vehicle control (DMSO) for 72 hours.
- Assess cell viability using a standard MTT or WST-1 assay according to the manufacturer's instructions.
- Measure the absorbance using a microplate reader.
- Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Caspase-3 Activity)

Protocol:

- Seed A375M2 and A375 parental cells in a 96-well plate.
- Treat the cells with 3 μ M **(R)-CCG-1423** or a vehicle control for 25 hours.[3]
- Lyse the cells and measure caspase-3 activity using a fluorogenic substrate (e.g., Ac-DEVD-AMC) according to the manufacturer's protocol.
- Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
- Normalize the caspase-3 activity to the protein concentration of each sample.

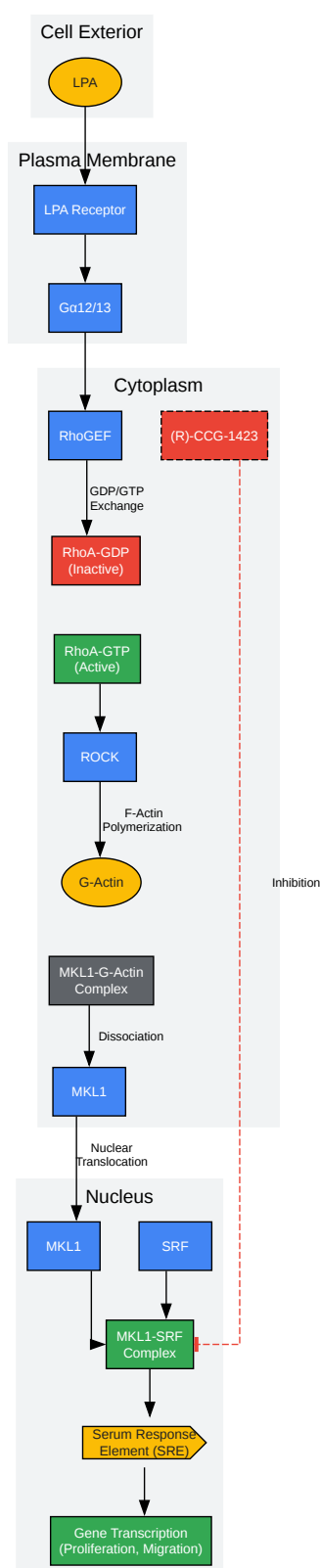
Cell Invasion Assay (Boyden Chamber Assay)

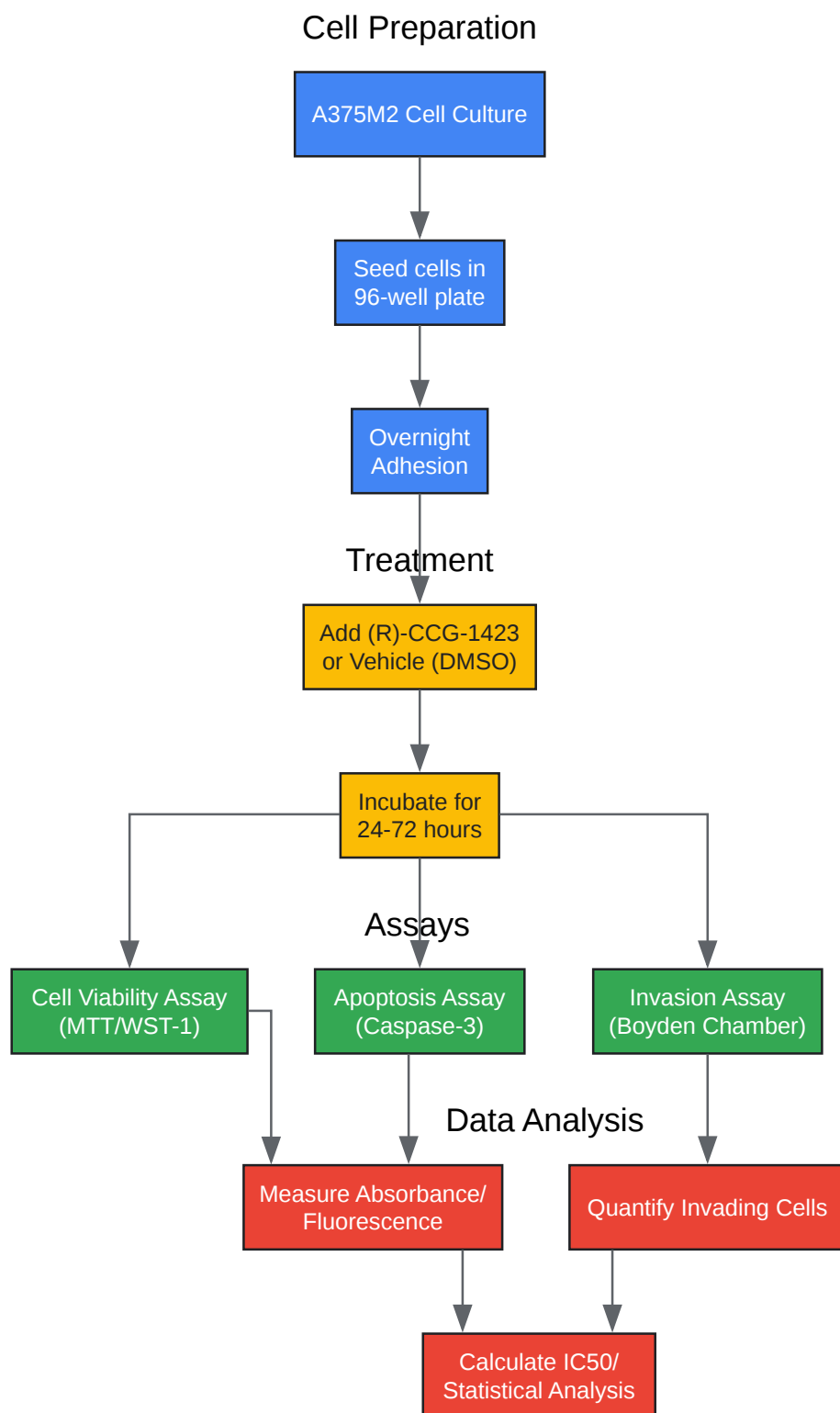
Protocol:

- Coat the upper surface of a Transwell insert with a polycarbonate membrane (8 μ m pore size) with Matrigel.

- Seed A375M2 cells in the upper chamber in serum-free medium containing various concentrations of **(R)-CCG-1423** or a vehicle control.
- Add medium containing 10% FBS as a chemoattractant to the lower chamber.
- Incubate the plate for 24-48 hours.
- Remove the non-invading cells from the upper surface of the membrane.
- Fix and stain the invading cells on the lower surface of the membrane.
- Count the number of invading cells in several microscopic fields.
- Quantify the results and express them as a percentage of the control.

Visualizations





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